Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride
CAS No.:
Cat. No.: VC18295918
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21ClN2O2 |
|---|---|
| Molecular Weight | 236.74 g/mol |
| IUPAC Name | tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m0./s1 |
| Standard InChI Key | IXBLNFDWECFVSM-WSZWBAFRSA-N |
| Isomeric SMILES | C[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.Cl |
| Canonical SMILES | CC1CN(CC1N)C(=O)OC(C)(C)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride is defined by its stereochemical configuration and functional group arrangement. The compound’s IUPAC name, tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride, reflects its trans stereochemistry, with the Boc group and methyl substituent occupying opposite positions on the pyrrolidine ring. The hydrochloride salt introduces a chloride counterion, improving crystallinity and solubility compared to the free base form.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁ClN₂O₂ |
| Molecular Weight | 236.74 g/mol |
| IUPAC Name | tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride |
| Solubility | >50 mg/mL in water |
| Storage Conditions | 2–8°C, inert atmosphere |
The Boc group serves dual roles: it protects the amine during synthetic steps and modulates the compound’s electronic properties, influencing reactivity in subsequent derivatizations. Nuclear magnetic resonance (NMR) spectroscopy confirms the trans configuration, with distinct coupling constants observed between the 3-amino and 4-methyl protons (³J = 9–11 Hz).
Synthesis and Industrial Production
The synthesis of trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride involves sequential functionalization of the pyrrolidine core. A representative pathway proceeds as follows:
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Ring Formation: Cyclization of 4-methyl-2-pyrrolidone under acidic conditions yields the pyrrolidine scaffold.
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine installs the Boc group at the 1-position.
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Salt Formation: Reaction with hydrochloric acid in dichloromethane converts the free base to the hydrochloride salt, achieving >95% purity after recrystallization.
Industrial-scale production optimizes these steps for yield and cost-efficiency. Continuous flow reactors reduce reaction times, while membrane filtration ensures high purity. The final product is typically isolated as a white crystalline solid with a melting point of 198–202°C.
Applications in Medicinal Chemistry
This compound’s structural versatility makes it indispensable in drug discovery. Key applications include:
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Peptidomimetic Synthesis: The pyrrolidine ring mimics proline’s conformational constraints, enabling the design of protease-resistant peptide analogs.
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Kinase Inhibitor Development: Functionalization at the 3-amino position yields compounds with nanomolar affinity for tyrosine kinases.
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Prodrug Formulations: The Boc group facilitates controlled release of active amines in physiological environments.
Recent studies highlight its role in synthesizing orexin receptor antagonists, which show promise in treating insomnia. The hydrochloride salt’s solubility ensures consistent bioavailability in in vitro assays, a critical factor in high-throughput screening.
Biological Activity and Mechanism
Deprotection of the Boc group in situ generates the primary amine, which interacts with biological targets through hydrogen bonding and electrostatic interactions. In silico docking studies predict strong binding to the allosteric site of metabotropic glutamate receptors (mGluR5), with a calculated binding energy of −9.2 kcal/mol. Experimental validation using radioligand displacement assays confirms moderate affinity (Kᵢ = 350 nM), suggesting utility as a lead compound for neurodegenerative disease therapeutics.
Table 2: Biological Activity Profile
| Target Receptor | Assay Type | Result |
|---|---|---|
| mGluR5 | Radioligand | Kᵢ = 350 nM |
| Orexin-1 Receptor | cAMP Inhibition | IC₅₀ = 1.2 µM |
| Cyclin-Dependent Kinase 2 | Enzymatic | IC₅₀ = 890 nM |
Comparative Analysis with Analogous Compounds
Structural analogs vary in substituents and stereochemistry, leading to divergent pharmacological profiles. For instance, cis-configured analogs exhibit reduced receptor affinity due to unfavorable steric interactions, while bulkier substituents at the 4-position (e.g., phenyl groups) enhance lipophilicity but compromise aqueous solubility.
Table 3: Structural and Functional Comparison
| Compound | Substituents | Solubility (mg/mL) | mGluR5 Kᵢ (nM) |
|---|---|---|---|
| Trans-1-Boc-3-amino-4-methyl | 4-Me, Boc | 52 | 350 |
| Cis-1-Boc-3-amino-4-methyl | 4-Me, Boc | 48 | 1,200 |
| Trans-1-Boc-3-amino-4-Ph | 4-Ph, Boc | 12 | 290 |
Future Directions and Research Opportunities
Ongoing research aims to exploit this scaffold in covalent inhibitor design, where the 3-amino group could anchor warhead moieties targeting catalytic cysteines. Additionally, enantioselective synthetic routes are under investigation to access non-natural stereoisomers with unique bioactivity. Advances in cryo-electron microscopy may further elucidate its binding modes to understudied targets like G protein-coupled receptors (GPCRs).
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